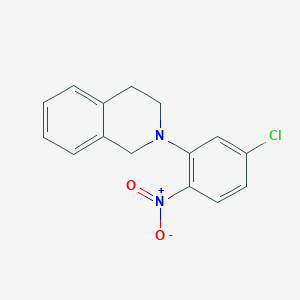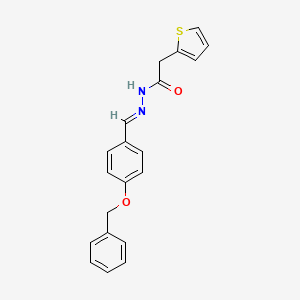![molecular formula C19H15Cl2NO3S2 B11673080 (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11673080.png)
(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic molecule. It belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound is characterized by the presence of a thiazolidinone ring, a dichlorophenyl group, and a methoxyphenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a suitable α-haloketone under basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.
Methoxyphenyl Group Addition: The methoxyphenyl group is added via an etherification reaction using 3-methoxyphenol and a suitable alkylating agent.
Final Condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It has been studied for its potential to inhibit various enzymes.
Antimicrobial Activity: Exhibits activity against a range of bacterial and fungal pathogens.
Medicine
Anti-inflammatory: Potential use as an anti-inflammatory agent.
Anticancer: Investigated for its cytotoxic effects on cancer cells.
Industry
Material Science: Used in the development of new materials with specific properties.
Pharmaceuticals: As a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-oxo-1,3-thiazolidin-4-one
Uniqueness
- Structural Features : The presence of both dichlorophenyl and methoxyphenyl groups in the same molecule.
- Biological Activity : Exhibits a unique combination of antimicrobial, anti-inflammatory, and anticancer activities.
- Synthetic Accessibility : The synthetic routes are well-established, making it relatively easy to produce.
This compound’s unique structure and diverse biological activities make it a valuable molecule for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H15Cl2NO3S2 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15Cl2NO3S2/c1-22-18(23)17(27-19(22)26)8-11-3-6-15(16(7-11)24-2)25-10-12-4-5-13(20)9-14(12)21/h3-9H,10H2,1-2H3/b17-8+ |
InChI Key |
BEBLRXIAFOQRIS-CAOOACKPSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)OC)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)OC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B11673001.png)
![(2Z)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11673007.png)
![(2Z,5Z)-3-cyclohexyl-5-[4-(dimethylamino)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11673016.png)

![Diethyl 5-({[3-(azepan-1-ylsulfonyl)phenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11673030.png)
![N-[4-({5-[3-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B11673037.png)
![N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11673039.png)

![4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11673054.png)
![N'-[(E)-[1,1'-Biphenyl]-4-ylmethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11673059.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11673062.png)
![(2E)-2-(hydroxyimino)naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B11673069.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11673071.png)
![N-[4-({(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}carbonyl)benzyl]-N-phenylmethanesulfonamide](/img/structure/B11673092.png)
